![molecular formula C19H19N3O2 B5775967 3-(3-methoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5775967.png)
3-(3-methoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds that have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of MPP is not fully understood, but it is believed that it exerts its biological effects through the inhibition of various enzymes and signaling pathways. MPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPP has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, MPP has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPP in lab experiments is its high yield and purity. MPP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using MPP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of MPP.
Future Directions
There are several future directions for the research on MPP. One potential area of research is the development of MPP-based drugs for the treatment of neurodegenerative diseases. Another area of research is the use of MPP in the development of new antibiotics to combat antibiotic-resistant bacteria. Furthermore, more research is needed to fully understand the mechanism of action of MPP and its potential side effects.
Conclusion:
In conclusion, MPP is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases. Furthermore, MPP has been shown to have antimicrobial activity and can be used in the development of new antibiotics. While more research is needed to fully understand the potential side effects of MPP, it is clear that this compound has significant potential for future research and development.
Synthesis Methods
MPP can be synthesized using a straightforward and efficient method. The synthesis involves the condensation of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of phenylhydrazine and finally, the reaction with ethyl chloroformate. The yield of MPP obtained using this method is high, and the purity is excellent.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPP has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, MPP has been shown to have antimicrobial activity and can be used in the development of new antibiotics.
properties
IUPAC Name |
3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21(2)19(23)17-13-22(15-9-5-4-6-10-15)20-18(17)14-8-7-11-16(12-14)24-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQWWNZLILQSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |
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